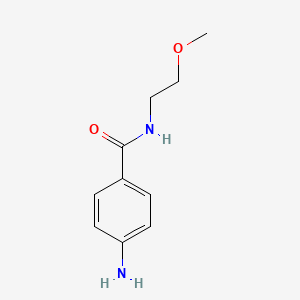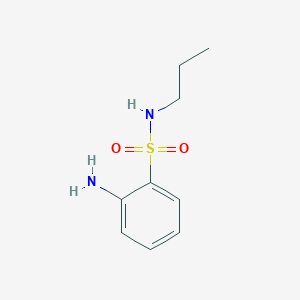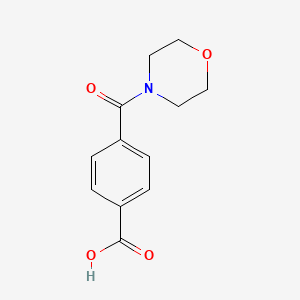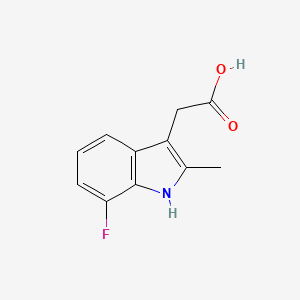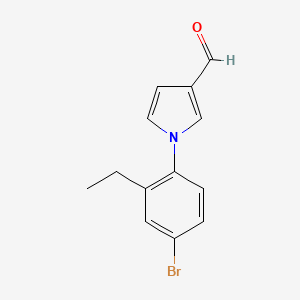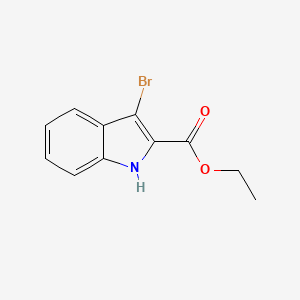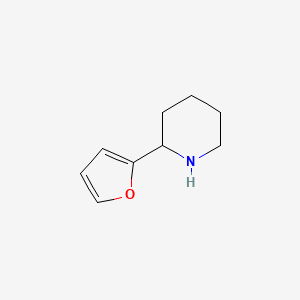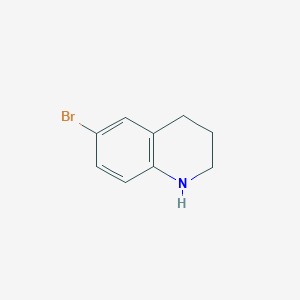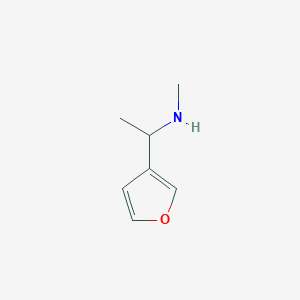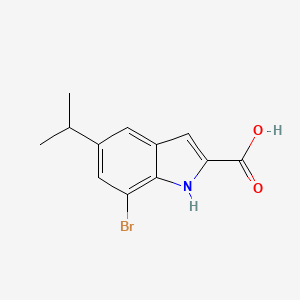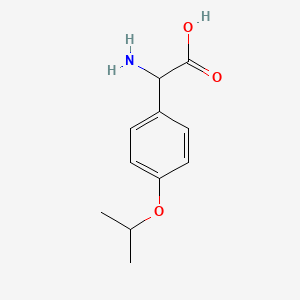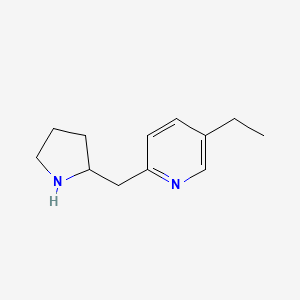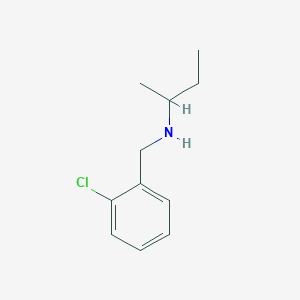
N-(2-chlorobenzyl)butan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-chlorobenzyl)butan-2-amine” is an organic compound with the molecular formula C11H16ClN . It is a versatile material used in scientific research. Its diverse applications range from drug synthesis to molecular studies.
Synthesis Analysis
The synthesis of amines like “N-(2-chlorobenzyl)butan-2-amine” often involves the formation of a carbon-nitrogen bond by reacting a nitrogen nucleophile with a carbon electrophile . The general strategy is to first form a carbon-nitrogen bond by reacting a nitrogen nucleophile with a carbon electrophile .Molecular Structure Analysis
The molecular structure of “N-(2-chlorobenzyl)butan-2-amine” consists of a nitrogen atom bonded to a butan-2-amine and a 2-chlorobenzyl group . The presence of the nitrogen atom makes it a member of the amines class of organic compounds .Chemical Reactions Analysis
Amines, including “N-(2-chlorobenzyl)butan-2-amine”, can undergo a variety of chemical reactions. They can be alkylated by reaction with a primary alkyl halide . They can also react with aldehydes and ketones to form imine derivatives .Applications De Recherche Scientifique
Asymmetric Synthesis of Amines : N-(2-chlorobenzyl)butan-2-amine derivatives are used as intermediates for the asymmetric synthesis of amines. This process is crucial for producing highly enantioenriched amines, including amino acids and amino alcohols, which have applications in pharmaceuticals (Ellman, Owens, & Tang, 2002).
Transition Metal-Free Amination of Aryl Chlorides : The compound finds application in the metal-free amination of aryl chlorides. This method is important for synthesizing pharmacologically interesting compounds such as indoles and anilines, highlighting its significance in medicinal chemistry (Beller, Breindl, Riermeier, & Tillack, 2001).
Catalysis of Intermediate Formation in Nucleophilic Aromatic Substitution : It also plays a role in the catalysis of intermediate formation in nucleophilic aromatic substitution reactions. This type of reaction is fundamental in organic synthesis, especially in the production of many pharmaceuticals and agrochemicals (Ross, 1969).
Pd-N-Heterocyclic Carbene Complexes : In coordination chemistry, derivatives of N-(2-chlorobenzyl)butan-2-amine are used in the synthesis of Pd-N-heterocyclic carbene complexes. These complexes have applications in catalysis, particularly in Buchwald-Hartwig aryl amination reactions (Lewis et al., 2009).
Reductive Amination of Butyraldehyde : It is also relevant in the reductive amination of butyraldehyde. This process is key in producing various types of amines, which are critical intermediates in the synthesis of chemicals used in numerous industries (Bódis et al., 2005).
Chiral Crystal Formation : Derivatives of this compound are used in forming chiral crystals, which have implications in materials science and stereochemistry. The ability to generate chiral crystals from achiral molecules is significant for applications in pharmaceuticals and materials with specific optical properties (Hu & Cao, 2011).
Analytical Chemistry : In analytical chemistry, it has applications in the determination of aromatic amines as contaminants in consumer products. This is crucial for ensuring the safety and compliance of various consumer goods, including cosmetics (Lizier & Zanoni, 2012).
Safety And Hazards
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]butan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN/c1-3-9(2)13-8-10-6-4-5-7-11(10)12/h4-7,9,13H,3,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSGEXKTBMNPPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=CC=C1Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405942 |
Source


|
| Record name | N-(2-chlorobenzyl)butan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)butan-2-amine | |
CAS RN |
46191-71-3 |
Source


|
| Record name | N-(2-chlorobenzyl)butan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

